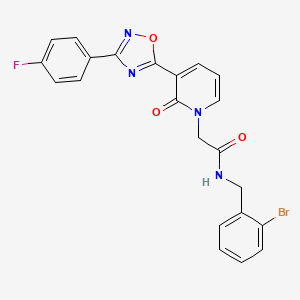
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
描述
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide, also known as PF-06282999, is a small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders.
作用机制
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and DNA repair. By inhibiting CK2, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in immune cells (Litchfield et al., 2018).
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits cell proliferation and induces apoptosis by blocking the activity of CK2. In immune cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs in treating cancer (Litchfield et al., 2018; Li et al., 2019).
实验室实验的优点和局限性
One of the major advantages of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its specificity towards CK2, which reduces the risk of off-target effects. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising drug candidate for further development. However, one of the limitations of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its low solubility, which may affect its efficacy in vivo (He et al., 2016).
未来方向
There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide. One area of focus is in the treatment of cancer, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used in combination with other chemotherapy drugs to enhance their efficacy. Another area of research is in the treatment of autoimmune diseases, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used to reduce inflammation and tissue damage. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide in vivo and to optimize its pharmacokinetic properties (Litchfield et al., 2018; Li et al., 2019).
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is a promising small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders. Its specificity towards CK2 and good pharmacokinetic properties make it a promising drug candidate for further development. Further research is needed to investigate its safety and efficacy in vivo and to optimize its pharmacokinetic properties.
科学研究应用
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which plays a crucial role in cell proliferation and survival. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and cisplatin, in treating pancreatic and ovarian cancers (Litchfield et al., 2018).
In addition to cancer, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also shown promise in treating autoimmune disorders. Studies have demonstrated that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases (Li et al., 2019).
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-5-6-15(14(19)10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSTVCVCYEIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3404701.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
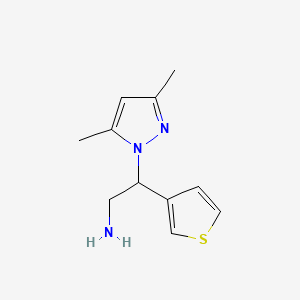
![N-(4-methylcyclohexyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B3404712.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404726.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404729.png)
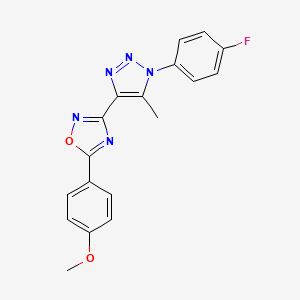
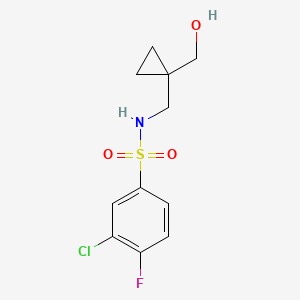
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B3404754.png)
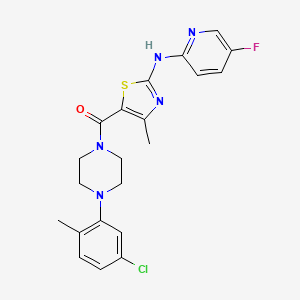

![methyl 2-{4-oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B3404774.png)
![N-(2,5-difluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3404794.png)
